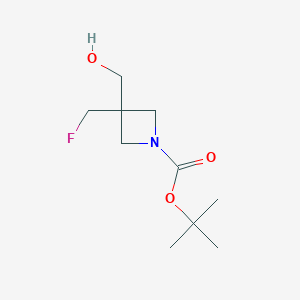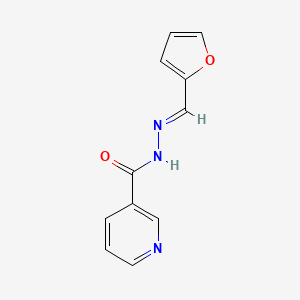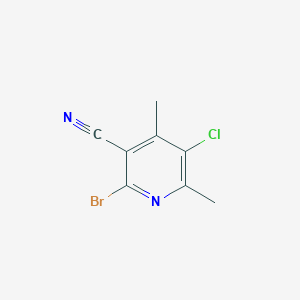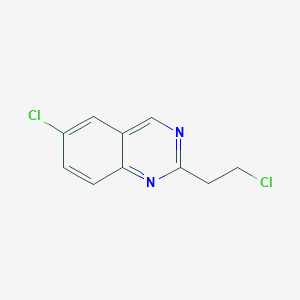![molecular formula C9H9F2N3O2 B11716924 [(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea](/img/structure/B11716924.png)
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea is a chemical compound known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a urea moiety through a methylene bridge. The compound’s structure and functional groups make it an interesting subject for research in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with urea in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the condensation of the aldehyde group with the urea, followed by the formation of the imine linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity of the product.
化学反应分析
Types of Reactions
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of [(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The imine linkage can also interact with nucleophiles, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea can be compared with other similar compounds, such as:
[(E)-{[4-(methoxy)phenyl]methylidene}amino]urea: This compound has a methoxy group instead of a difluoromethoxy group, which can affect its reactivity and interactions.
[(E)-{[4-(trifluoromethoxy)phenyl]methylidene}amino]urea: The presence of a trifluoromethoxy group can enhance certain properties, such as stability and lipophilicity.
[(E)-{[4-(chloromethoxy)phenyl]methylidene}amino]urea: The chloromethoxy group can introduce different reactivity patterns compared to the difluoromethoxy group.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s properties and applications.
属性
分子式 |
C9H9F2N3O2 |
|---|---|
分子量 |
229.18 g/mol |
IUPAC 名称 |
[(Z)-[4-(difluoromethoxy)phenyl]methylideneamino]urea |
InChI |
InChI=1S/C9H9F2N3O2/c10-8(11)16-7-3-1-6(2-4-7)5-13-14-9(12)15/h1-5,8H,(H3,12,14,15)/b13-5- |
InChI 键 |
AUWOPSFQGPVGFE-ACAGNQJTSA-N |
手性 SMILES |
C1=CC(=CC=C1/C=N\NC(=O)N)OC(F)F |
规范 SMILES |
C1=CC(=CC=C1C=NNC(=O)N)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)


![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)



